![molecular formula C14H14F4N2O3 B10980722 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B10980722.png)
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE typically involves cyclocondensation reactions. One efficient method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This reaction is characterized by high yields (78-92%) and simple operation, without the need for metal or acid/base catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethyl and methoxyphenyl groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl and methoxyphenyl groups play crucial roles in binding to these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and use as fluorescent probes.
3,5-Bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl derivatives: These compounds share structural similarities and are used in similar applications.
The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F4N2O3 |
---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H14F4N2O3/c1-23-9-4-2-8(3-5-9)6-11(21)20-14(22,13(17)18)7-10(19-20)12(15)16/h2-5,12-13,22H,6-7H2,1H3 |
InChI Key |
HEJJJZOMRCRHSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Origin of Product |
United States |
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